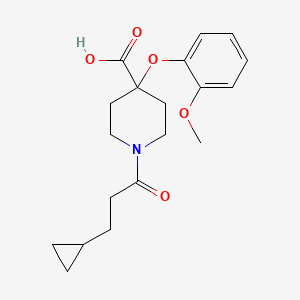![molecular formula C18H26N6O2 B5467886 4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol](/img/structure/B5467886.png)
4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further study. In
Mecanismo De Acción
The mechanism of action of 4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been found to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects. Additionally, it has been shown to have a positive impact on cardiovascular health, by reducing blood pressure and improving lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol in lab experiments is its versatility. This compound can be used in a variety of experimental settings, from cell culture studies to animal models. Additionally, its wide range of biochemical and physiological effects make it a useful tool for studying a variety of biological processes.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many future directions for research on 4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol. Some potential areas of study include:
1. Further investigation of the mechanism of action of this compound, to better understand its effects on the body.
2. Development of new drug delivery systems that incorporate this compound, to improve the efficacy and safety of therapeutic agents.
3. Exploration of the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
4. Investigation of the potential use of this compound as a tool for studying biological processes, such as cell signaling and gene expression.
In conclusion, this compound is a promising compound that has been studied for its potential use in scientific research. Its wide range of biochemical and physiological effects make it a versatile tool for studying a variety of biological processes. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis method for 4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol involves a series of chemical reactions. The starting materials for this synthesis include 5-methyl-1H-tetrazole, 3-(bromomethyl)benzoic acid, and 4-azepanone. The first step in the synthesis involves the reaction of 5-methyl-1H-tetrazole with 3-(bromomethyl)benzoic acid to form 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid. This intermediate is then reacted with 4-azepanone to form the final product, this compound.
Aplicaciones Científicas De Investigación
The scientific research application of 4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol is broad and varied. This compound has been studied for its potential use as a therapeutic agent in the treatment of various diseases, such as cancer and cardiovascular disease. Additionally, it has been investigated for its potential use in drug delivery systems and as a tool for studying biological processes.
Propiedades
IUPAC Name |
[4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl]-[3-(5-methyltetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-14-19-20-21-24(14)16-7-4-6-15(12-16)17(25)23-10-5-8-18(26,9-11-23)13-22(2)3/h4,6-7,12,26H,5,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBOIHMCLGDLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCCC(CC3)(CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(4-fluorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5467818.png)
![(2,3-difluorobenzyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine](/img/structure/B5467820.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide](/img/structure/B5467826.png)
![2-[2-(2-thienyl)vinyl]-8-quinolinol](/img/structure/B5467834.png)
![1-ethyl-3-methyl-4-[(pyridin-3-yloxy)acetyl]piperazin-2-one](/img/structure/B5467842.png)
![4-[4-(methylsulfonyl)phenyl]-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5467853.png)
![N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide](/img/structure/B5467881.png)
![8-(3,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5467892.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5467898.png)
![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5467913.png)
![2-[3-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-1H-indol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5467924.png)
